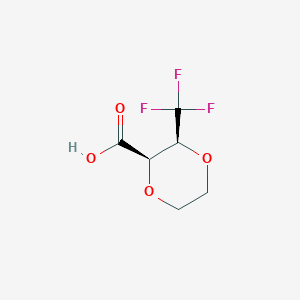

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a dioxane ring in its structure imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Togni’s reagents, which are known for their exceptional reactivity in trifluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing photoredox catalysis or transition-metal-free conditions to achieve high yields and purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Chemistry

The compound serves as a building block for synthesizing more complex fluorinated compounds. Its trifluoromethyl group enhances reactivity and stability, making it a valuable intermediate in organic synthesis.

Biological Studies

Due to its unique structure, (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is utilized in biological research to investigate various processes and interactions at the molecular level. Its ability to modify biological pathways makes it a useful tool for studying enzyme inhibition and receptor binding mechanisms.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate , with potential applications in developing new drugs. Its structural characteristics may allow for the creation of novel therapeutic agents targeting specific diseases.

Agrochemical Applications

In the agricultural sector, this compound is used in the formulation of agrochemicals. Its properties can enhance the effectiveness of pesticides and herbicides, contributing to improved agricultural productivity.

Case Studies

- Synthesis of Fluorinated Compounds : Research demonstrated that this compound can be effectively utilized as an intermediate for synthesizing various fluorinated compounds with potential pharmaceutical applications .

- Biological Activity Assessment : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, highlighting its potential role in developing new antimicrobial agents .

- Agrochemical Efficacy : Field studies indicated that formulations containing this compound demonstrated enhanced efficacy against pests compared to traditional agrochemicals .

Mechanism of Action

The mechanism by which (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. This interaction can influence various pathways, including enzyme inhibition and receptor binding, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable synthetic targets in medicinal chemistry.

α-Trifluoromethylstyrene derivatives: These compounds are versatile intermediates for the preparation of more complex fluorinated compounds.

Uniqueness

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is unique due to its combination of a trifluoromethyl group and a dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Biological Activity

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is a compound of considerable interest in organic chemistry and medicinal research. Its unique structural characteristics, particularly the trifluoromethyl group and dioxane ring, confer distinctive chemical properties that are valuable in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H7F3O4

- Molecular Weight : 200.11 g/mol

- CAS Number : 2091264-97-8

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can influence enzyme inhibition and receptor binding. For instance, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .

1. Metabolic Disorders

Research indicates that derivatives of dioxane-2-carboxylic acids exhibit significant effects on lipid profiles in animal models. In KK-A(y) type 2 diabetic mice, compounds related to this structure have been shown to lower plasma triglycerides and LDL cholesterol while increasing HDL cholesterol levels . This suggests potential applications in treating metabolic disorders such as diabetes.

2. Pharmaceutical Development

The compound's structure makes it a promising candidate for drug development. It serves as a building block for synthesizing more complex fluorinated compounds that could have enhanced biological activities . The incorporation of the trifluoromethyl group has been linked to increased potency in various pharmacological contexts, including anti-cancer agents and drugs targeting metabolic pathways .

Case Study 1: PPAR Agonist Activity

A study investigated the structure-activity relationship (SAR) of dioxane derivatives and found that modifications at specific positions can significantly enhance PPARα agonist activity. The introduction of hydrophobic substituents led to improved binding affinity and selectivity for PPAR subtypes, indicating that this compound could be optimized for therapeutic use in metabolic diseases .

Case Study 2: Drug Potency Enhancement

Another study highlighted how the trifluoromethyl group contributes to increased potency in inhibiting key enzymes involved in metabolic processes. By comparing analogs with and without this functional group, researchers demonstrated that the presence of the trifluoromethyl moiety significantly improved the efficacy of compounds against target enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Trifluoromethyl ketones | Trifluoromethyl ketones | Potent inhibitors in medicinal chemistry |

| α-Trifluoromethylstyrene derivatives | α-Trifluoromethylstyrene | Versatile intermediates for synthesis |

The unique combination of a trifluoromethyl group and a dioxane ring sets this compound apart from other fluorinated compounds by enhancing its reactivity and potential therapeutic applications.

Properties

IUPAC Name |

(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O4/c7-6(8,9)4-3(5(10)11)12-1-2-13-4/h3-4H,1-2H2,(H,10,11)/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJREBRVGUVTFI-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(O1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H](O1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.